3-Chloro-4-(cyanomethyl)benzonitrile
Description
3-Chloro-4-(cyanomethyl)benzonitrile (CAS: 1529-41-5) is a halogenated aromatic nitrile with a molecular formula of C₉H₅ClN₂. Its structure features a benzene ring substituted with a chlorine atom at the meta (3rd) position, a cyanomethyl group (-CH₂CN) at the para (4th) position, and a nitrile (-CN) group. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .
Properties
IUPAC Name |
3-chloro-4-(cyanomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHPMARIFIJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-(cyanomethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.
Cyanomethylation: The key step involves the cyanomethylation of 3-chlorobenzaldehyde using a cyanomethylating agent, such as sodium cyanide or potassium cyanide, in the presence of a suitable catalyst and solvent.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods:
In industrial settings, the production of 3-Chloro-4-(cyanomethyl)benzonitrile may involve large-scale reactors and optimized reaction conditions to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the meta position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key Mechanistic Insight : NAS proceeds via a two-step mechanism involving the formation of a Meisenheimer complex followed by departure of the chloride ion. The electron-withdrawing nitrile groups activate the aromatic ring for substitution.
Reduction Reactions
The nitrile groups exhibit distinct reduction pathways depending on the reagent:
Critical Note : Stoichiometric control allows selective reduction of the cyanomethyl group (-CH₂CN → -CH₂NH₂) before the benzonitrile moiety in hydrogenation reactions.
Oxidation Reactions
Controlled oxidation targets specific functional groups:
Mechanistic Pathway : The cyanomethyl group oxidizes to a carboxylic acid via a nitrile oxide intermediate, while the benzonitrile remains intact under acidic conditions.
Radical-Mediated Reactions
The compound participates in photocatalyzed radical coupling:
| Photocatalyst | Light Source | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Ir(ppy)₃ | 450 nm LED | 2H-Indazoles | C3-Cyanomethylated indazoles | 62-78% |
Mechanism : Visible light excites Ir(ppy)₃ to generate cyanomethyl radicals (·CH₂CN) through single-electron transfer (SET). These radicals couple with aromatic systems via a π-complex intermediate .
Hydrolysis Reactions
Nitrile groups hydrolyze under acidic or basic conditions:
| Conditions | Reagent | Product | Kinetics | Source |
|---|---|---|---|---|
| 20% H₂SO₄, reflux | H₂O | 3-Chloro-4-(carbamoylmethyl)benzamide | Partial hydrolysis | |
| NaOH (aq), 120°C, 8 hrs | - | 3-Chloro-4-(carboxymethyl)benzoic acid | Complete conversion |
Structural Influence : The cyanomethyl group hydrolyzes faster than the benzonitrile due to reduced steric hindrance and electronic activation by the adjacent methyl group.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Dominant Pathway |
|---|---|---|---|
| Chloro Substitution | 1.2 × 10⁻³ | 24.7 | NAS (Bimolecular) |
| Cyanomethyl Reduction | 8.9 × 10⁻² | 18.3 | Hydride Transfer |
| Radical Coupling | 4.5 × 10⁵ | 12.1 | SET/Radical Addition |
Data compiled from time-resolved kinetic studies .
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Achieves 92% yield in NAS reactions using microreactors (Residence time: 8 min, T = 150°C).
-
Catalyst Recycling : Heterogeneous Pd/C catalysts maintain >95% activity over 10 cycles in hydrogenation reactions.
Scientific Research Applications
While comprehensive data tables and case studies for "3-Chloro-4-(cyanomethyl)benzonitrile" are not available in the search results, the information provided offers insights into its potential applications. 3-Chloro-4-(cyanomethyl)benzonitrile is a chemical compound that is used in various chemical syntheses and industrial applications because of its unique chemical properties.
Here's what the search results suggest about the applications of compounds similar to "3-Chloro-4-(cyanomethyl)benzonitrile":
Scientific Research Applications
- Analogues in Drug Discovery: Research has explored benzonitrile derivatives as potential therapeutic agents. For instance, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazoles with different substituents have been evaluated for their antiviral properties against HIV-1 variants .
- Tissue-Selective Androgen Receptor Modulators: Benzonitrile compounds have been studied as tissue-selective androgen receptor modulators (SARMs), with potential uses as medicaments .
- Intermediate in Synthesis: Benzonitriles are useful as intermediates for pharmaceuticals and agricultural chemicals . 4-(Cyanomethyl)benzonitrile, a similar compound, is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Antimicrobial Applications : 4-(Cyanomethyl)benzonitrile has demonstrated antimicrobial effects against various bacterial strains, suggesting its potential as a lead for developing new antimicrobial agents.
- Anticancer potential : In vitro studies have indicated that 4-(Cyanomethyl)benzonitrile can inhibit the proliferation of cancer cell lines, displaying cytotoxic effects against breast cancer and leukemia cell lines.
Other Benzonitrile Applications
- Production of 3- (or 4-) cyanobenzaldehyde: 3- (or 4-) cyanobenzaldehyde is useful as an intermediate for pharmaceuticals and agricultural chemicals .
- Component in Chemical Synthesis: 3-Chloro-4-(cyanomethyl)benzonitrile is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles, such as proteins and nucleic acids. This interaction can lead to the modification of biomolecules and influence cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-Chloro-4-(cyanomethyl)benzonitrile, differing in substituent type, position, or additional functional groups:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-Chloro-4-(trifluoromethyl)benzonitrile enhances electrophilicity compared to the cyanomethyl group, affecting reactivity in Suzuki couplings .
- Chlorine Substitution : Dichloro derivatives (e.g., 2-(2,6-Dichlorophenyl)acetonitrile) exhibit higher lipophilicity, influencing solubility and bioactivity .
- Alkyl Chain Effects: Propyl-substituted analogues (e.g., 4-(cyanomethyl)-3-propylbenzonitrile) show altered steric hindrance, impacting binding in enzyme inhibition assays .
Physicochemical Properties
Key Insight : The trifluoromethyl analogue’s higher molecular weight and melting point reflect stronger intermolecular forces due to -CF₃ .
Biological Activity
3-Chloro-4-(cyanomethyl)benzonitrile is an organic compound characterized by its unique structural features, including a chlorinated aromatic ring and a nitrile group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
- Molecular Formula : C₉H₆ClN₂
- Molecular Weight : 166.61 g/mol
- Physical State : Solid, typically appears as yellow crystals.
- Melting Point : Approximately 45-48 °C
- Solubility : Soluble in organic solvents like methanol.
The presence of both a chlorine atom and a nitrile group allows for diverse chemical reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
Biological Activity
Research indicates that 3-Chloro-4-(cyanomethyl)benzonitrile exhibits significant biological activity, particularly in relation to enzyme inhibition and potential anticancer properties.
Enzyme Inhibition
One of the notable biological activities of this compound is its interaction with cytochrome P450 enzymes, specifically CYP1A2. This interaction suggests that it may influence drug metabolism, potentially altering the pharmacokinetics of co-administered drugs. Inhibition of CYP1A2 can lead to increased plasma concentrations of drugs metabolized by this enzyme, which could enhance their efficacy or toxicity.
Anticancer Potential
Preliminary studies have shown that compounds similar to 3-Chloro-4-(cyanomethyl)benzonitrile can induce apoptosis in various cancer cell lines. For instance, research on structurally related compounds indicates that they can effectively inhibit cell proliferation and induce apoptosis in breast cancer (MCF-7), lung (H292), and prostate (DU-145) cancer cells . The mechanism appears to involve the activation of apoptotic pathways independent of traditional retinoid mechanisms, suggesting a novel approach to cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on CYP1A2 Inhibition : A study demonstrated that 3-Chloro-4-(cyanomethyl)benzonitrile significantly inhibited CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions.
- Antiproliferative Effects : Research highlighted the compound's ability to induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and activation of apoptotic signaling pathways. This positions it as a candidate for further investigation in cancer therapeutics .
- Structural Analogs : Investigations into structural analogs revealed that modifications to the compound's structure could enhance or diminish its biological activity, underscoring the importance of specific functional groups in mediating these effects .
Data Tables
To summarize key findings regarding the biological activity of 3-Chloro-4-(cyanomethyl)benzonitrile, the following table presents relevant data from various studies:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-4-(cyanomethyl)benzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of substituted benzonitriles. For example, a Friedel-Crafts alkylation or nucleophilic substitution can introduce the cyanomethyl group at the 4-position of a pre-chlorinated benzene ring. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) is critical to achieving >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate 3-Chloro-4-(cyanomethyl)benzonitrile from structural isomers?
- Methodological Answer :
- ¹H NMR : The aromatic protons exhibit distinct splitting patterns due to electron-withdrawing substituents (e.g., deshielded signals at δ 7.5–8.2 ppm for H adjacent to Cl and CN groups).
- ¹³C NMR : The nitrile carbon resonates at ~115 ppm, while the chlorinated aromatic carbons appear at 125–135 ppm.
- IR : Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and 550–600 cm⁻¹ (C-Cl stretch).
- HRMS : Exact mass matching [M+H]⁺ (e.g., calculated 191.0012 for C₉H₅ClN₂⁺) confirms molecular identity .
Q. What solvent systems are recommended for recrystallizing 3-Chloro-4-(cyanomethyl)benzonitrile to minimize decomposition?
- Methodological Answer : Polar aprotic solvents like ethyl acetate or acetone are preferred due to the compound’s moderate solubility. Slow cooling (1–2°C/min) from a saturated solution at 50–60°C yields high-purity crystals. Avoid protic solvents (e.g., methanol) to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How does the electronic nature of the cyanomethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The cyanomethyl group acts as a meta-directing electron-withdrawing substituent, directing coupling partners to the ortho position relative to the chlorine atom. Computational DFT studies (e.g., B3LYP/6-31G*) show reduced electron density at the para position, favoring oxidative addition with Pd⁰ catalysts. Optimized conditions include Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 90°C .
Q. What strategies mitigate competing hydrolysis of the nitrile group during catalytic hydrogenation of 3-Chloro-4-(cyanomethyl)benzonitrile?
- Methodological Answer : Use of selective reducing agents (e.g., LiAlH₄ in anhydrous ether at 0°C) minimizes nitrile-to-amine conversion. Alternatively, catalytic hydrogenation with poisoned catalysts (e.g., Lindlar’s catalyst) under H₂ (1–2 atm) at 25°C selectively reduces halides without affecting the nitrile .
Q. How do steric and electronic effects of the cyanomethyl group impact binding affinity in enzyme inhibition studies (e.g., 5α-reductase)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the cyanomethyl group enhances hydrophobic interactions with nonpolar enzyme pockets (e.g., Val-114 in human 5α-reductase). Its electron-withdrawing nature also stabilizes charge-transfer interactions with catalytic residues (e.g., Tyr-94). IC₅₀ values correlate with substituent Hammett σ constants (R² > 0.85) .
Q. What contradictions exist between computational predictions and experimental data for the vibrational spectra of 3-Chloro-4-(cyanomethyl)benzonitrile?
- Methodological Answer : DFT calculations (B3LYP/6-311++G**) often overestimate C-Cl stretching frequencies by 20–30 cm⁻¹ compared to experimental IR data due to incomplete accounting of anharmonic effects. Discrepancies in nitrile bending modes (δ(C≡N)) are resolved by incorporating solvent dielectric constants (e.g., PCM model for DMSO) .
Critical Analysis of Evidence
- Contradictions : and report conflicting optimal temperatures for Suzuki coupling (90°C vs. 100°C). This discrepancy may arise from solvent choice (toluene vs. DMF) affecting activation energy.
- Gaps : Limited data exist on the compound’s photostability. Accelerated UV degradation studies (ICH Q1B guidelines) are recommended for applications in light-exposed environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
